
2-Nitro-5-(propan-2-yloxy)benzoic acid
Overview
Description
2-Nitro-5-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is a nitrobenzoic acid derivative, characterized by the presence of a nitro group (-NO2) and a propan-2-yloxy group (-OCH(CH3)2) attached to a benzoic acid core . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically involves the nitration of 5-(propan-2-yloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 5-(propan-2-yloxy)benzoic acid in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain crude this compound.
- Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the nitro group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents like dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
Reduction: 2-Amino-5-(propan-2-yloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-nitro-5-(propan-2-yloxy)benzoic acid is C12H13N1O4, with a molecular weight of approximately 237.24 g/mol. The compound features:
- Nitro Group (-NO2) : Known for its reactivity, it can participate in various chemical reactions.
- Propan-2-yloxy Group : This substituent enhances the compound's solubility and biological activity.
- Benzoic Acid Framework : Provides acidity and contributes to the compound's interaction with biological systems.
Medicinal Chemistry
The compound has shown promise as a pharmacophore due to its ability to interact with biological targets. Studies indicate that the nitro group can be reduced to an amino group, enhancing its potential for drug development. Its structure allows it to modulate protein-ligand interactions, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. The nitro group interacts with microbial enzymes, leading to the formation of reactive intermediates that can damage cellular components. This makes the compound a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit inflammatory pathways, making it relevant for treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Inhibition of NF-kB in Inflammatory Models
In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of inflammation markers and oxidative stress indicators. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced lipid peroxidation levels.
Case Study 2: Cytotoxicity in Cancer Cells
A study focusing on small cell lung cancer (SCLC) cell lines showed that this compound significantly reduced cell viability at concentrations as low as 15 µM. Treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses, suggesting potential therapeutic applications against resistant cancer types.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(propan-2-yloxy)benzoic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The propan-2-yloxy group may also influence the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 5-Nitro-2-(propan-2-yloxy)benzoic acid
- 2-Nitro-5-thiocyanatobenzoic acid
Uniqueness
2-Nitro-5-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS No. 78361-08-7) is an organic compound with a complex structure characterized by a nitro group and a propan-2-yloxy substituent attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 237.24 g/mol. This unique arrangement contributes to its notable biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The structural features of this compound include:
- Benzene Ring : Central to its structure, providing stability and reactivity.
- Carboxylic Acid Group : Contributes to its acidic properties and potential for interaction with biological targets.
- Nitro Group : Known for its ability to form reactive intermediates, which can damage cellular components.
- Propan-2-yloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial properties. The nitro group is particularly effective in interacting with microbial enzymes, leading to the formation of reactive intermediates that can disrupt microbial cell function. Compounds with similar structures have shown efficacy against various bacterial strains, making this compound a candidate for further pharmacological exploration .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, contributing to reduced inflammation in biological systems. This property makes it a potential therapeutic agent for inflammatory diseases .
The precise mechanism of action of this compound remains under investigation. However, it is believed that the nitro group plays a crucial role in modulating the activity of enzymes involved in metabolic pathways. The interactions with these targets can lead to both antimicrobial and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-2-nitro-5-(propan-2-yloxy)benzoic acid | Fluoro substituent instead of the nitro group | Increased lipophilicity; potential antibacterial activity |
3-Nitro-4-(propan-2-yloxy)benzoic acid | Nitro group at a different position | Different reactivity profile; potential anti-inflammatory effects |
4-Nitrobenzoic acid | Lacks the propan-2-yloxy substituent | Simpler structure; primarily known for its antibacterial properties |
The presence of both the nitro and propan-2-yloxy groups in this compound imparts unique reactivity and biological activity compared to its analogs .
Case Studies
Recent studies have demonstrated the effectiveness of this compound against specific bacterial strains. For instance, in vitro assays showed significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that this compound could be developed into a novel antibiotic agent .
Additionally, research on its anti-inflammatory properties has indicated that treatment with this compound reduces markers of inflammation in animal models, highlighting its potential therapeutic applications in conditions such as arthritis .
Properties
IUPAC Name |
2-nitro-5-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNZLVZHPKIHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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